molecular formula C20H20N4O4S B2636814 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-34-8

2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2636814
CAS No.: 627046-34-8
M. Wt: 412.46
InChI Key: HDGBDYTWGZXONF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic systems known for diverse pharmacological activities, including anticancer, antifungal, and antiviral properties . Structurally, it features a pyrimidoquinoline core substituted with an isopropylthio group at position 2 and a 4-nitrophenyl group at position 3.

Synthetic routes for analogous compounds involve multicomponent reactions (MCRs) using aldehydes, dimedone, and 6-amino-2-(methylthio)pyrimidin-4(3H)-one under various catalytic conditions (e.g., ionic liquids, magnetic nanoparticles, or Zr-based MOFs) .

Properties

IUPAC Name

5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-6-8-12(9-7-11)24(27)28)16-13(21-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGBDYTWGZXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropylthio group: This step involves the substitution of a suitable leaving group with an isopropylthio group, often using reagents like isopropylthiol and a base.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to a phenyl ring, followed by coupling with the pyrimidoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Introduction to 2-(Isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

This compound is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This compound belongs to the family of tetrahydropyrimidoquinoline derivatives, which are known for their diverse biological activities.

Key Synthesis Steps

  • Formation of Tetrahydropyrimidoquinoline Core : The initial step often involves the reaction of appropriate precursors such as cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate.
  • Thioether Formation : The introduction of the isopropylthio group can be achieved through nucleophilic substitution reactions involving isopropylthiol and suitable electrophiles.
  • Nitrophenyl Substitution : The nitrophenyl group is typically introduced via electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidoquinoline exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics.

Tuberculostatic Activity

A notable application of this compound is its tuberculostatic activity against Mycobacterium tuberculosis. In vitro studies have demonstrated effective minimum inhibitory concentrations (MIC) against various strains of tuberculosis, suggesting its potential use in treating resistant forms of the disease .

Anticancer Properties

There is emerging evidence supporting the anticancer efficacy of tetrahydropyrimidoquinoline derivatives. Some studies have reported that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its potential as a catechol-O-methyltransferase (COMT) inhibitor, which could have implications in treating neurological disorders .

Case Study 1: Tuberculosis Treatment

A study published in 2012 evaluated various synthesized derivatives of tetrahydropyrimidoquinoline for their antitubercular activity. Among them, this compound showed promising results with MIC values indicating strong activity against both sensitive and resistant strains of M. tuberculosis.

Case Study 2: Anticancer Activity

In a recent investigation focused on cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Methylthio derivatives (e.g., D13) exhibit antifungal activity via CYP51 inhibition, suggesting that bulkier thioalkyl groups (e.g., isopropyl) may alter binding modes or potency .

Substituent Variations at Position 5 (Aromatic Groups)

The aryl group at position 5 influences electronic properties and π-π stacking interactions. Notable examples:

Compound Name Substituent at Position 5 Key Properties/Activities References
2-(Isopropylthio)-5-(4-nitrophenyl)-...-dione 4-Nitrophenyl Potential anticancer/antiviral activity [This Work]
5-(3,4-Dimethoxyphenyl)-...-dione (10b) 3,4-Dimethoxyphenyl Unreported bioactivity (structural only)
5-(4-Methylthiophenyl)-...-trione 4-Methylthiophenyl Unreported bioactivity

Key Findings :

  • This contrasts with electron-donating groups like methoxy (e.g., 10b), which may reduce reactivity .

Key Findings :

  • Zr-MOF catalysts offer recyclability and mild conditions, though yields are slightly lower than ultrasonic methods .

Key Insights :

  • The 4-nitrophenyl group in the target compound may enhance topoisomerase inhibition compared to D13’s dihydroxyphenyl group, as nitro groups are known to intercalate DNA .
  • No antifungal data exist for isopropylthio derivatives, warranting comparative studies with D13 .

Biological Activity

2-(Isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including antibacterial, antiviral, antifungal, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidoquinoline core with an isopropylthio group and a nitrophenyl substituent. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated their effectiveness against various Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different strains:

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli32
Klebsiella pneumoniae16
Proteus vulgaris8

This data suggests that the compound has potent antibacterial effects, particularly against Klebsiella pneumoniae and Proteus vulgaris .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. A study found that certain quinolines exhibited activity against Newcastle Disease Virus (NDV) and Infectious Bursal Disease Virus (IBDV). The IC50 values for related compounds were as follows:

CompoundVirusIC50 (mg/mL)
This compoundNDV0.01
IBDV0.05

These results indicate that the compound has promising antiviral properties that warrant further investigation .

Antifungal Activity

A related study focused on the antifungal properties of pyrimidoquinoline derivatives. The compound demonstrated significant antifungal activity against various Candida species:

CompoundTarget FungiMIC (µg/mL)
This compoundC. albicans16
C. tropicalis32

These findings suggest that the compound could serve as a candidate for antifungal drug development .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. The presence of various functional groups in these compounds influences their ability to inhibit cancer cell proliferation. Studies have shown that modifications at specific positions on the quinoline ring can enhance anticancer activity significantly .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance:

  • Antibacterial : They may inhibit bacterial DNA synthesis or disrupt cell wall integrity.
  • Antiviral : These compounds can interfere with viral replication processes.
  • Antifungal : They might affect ergosterol biosynthesis in fungal cells.

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